molecular formula C19H22N2O B2505113 5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole CAS No. 637745-32-5

5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole

Cat. No.: B2505113
CAS No.: 637745-32-5
M. Wt: 294.398
InChI Key: LBZDJJPHKUYBJP-UHFFFAOYSA-N
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Description

5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole is a synthetic benzimidazole derivative of interest in medicinal chemistry and oncology research. Benzimidazole-based small molecules are recognized for their ability to modulate biological functions, particularly as DNA-interactive agents . This compound features a 5,6-dimethylbenzimidazole core, a structural motif found in various bioactive molecules, which is further functionalized with a propyl linker to a p-tolyloxy group . Such molecular architectures are frequently investigated for their potential to interact with the minor groove of DNA, often with affinity for AT-rich sequences . Research on analogous compounds has demonstrated that these interactions can lead to the inhibition of key enzymatic targets, such as human topoisomerase I (Hu Topo I), a validated target for anticancer drug discovery . Inhibition of this enzyme can disrupt DNA replication and transcription, ultimately triggering cell cycle arrest, often in the G2/M phase, and apoptosis in cancer cells . Consequently, this molecule is a valuable chemical tool for researchers exploring novel therapeutic agents, the mechanisms of DNA-binding small molecules, and the biological consequences of topoisomerase inhibition in cellular models. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5,6-dimethyl-1-[3-(4-methylphenoxy)propyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14-5-7-17(8-6-14)22-10-4-9-21-13-20-18-11-15(2)16(3)12-19(18)21/h5-8,11-13H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZDJJPHKUYBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C=NC3=C2C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzimidazole Synthesis

The benzimidazole core is typically synthesized via condensation of o-phenylenediamine derivatives with carbonyl compounds. A modern approach employs polymer-supported trifluoromethanesulfonic acid (PVP-TfOH) under solvent-free conditions, achieving >90% yield within 6 minutes at 70°C. For 5,6-dimethylbenzimidazole, pre-methylated o-phenylenediamine intermediates react with acetic anhydride to install methyl groups at positions 5 and 6 prior to cyclization.

Alkylation with 3-(p-Tolyloxy)propyl Bromide

The N-alkylation step introduces the 3-(p-tolyloxy)propyl side chain through nucleophilic substitution:

Step 1: Synthesis of 3-(p-Tolyloxy)propyl Bromide
p-Tolyl alcohol reacts with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) to yield 3-(p-tolyloxy)propyl bromide. Bromination using PBr₃ or HBr/acetic acid provides the electrophilic alkylating agent.

Step 2: N-Alkylation of 5,6-Dimethylbenzimidazole
5,6-Dimethylbenzimidazole undergoes alkylation with the bromide intermediate under refluxing acetone or DMF. Potassium carbonate (2.5 equiv) facilitates deprotonation of the benzimidazole nitrogen, enabling nucleophilic attack on the propyl bromide. Reaction monitoring via TLC (eluent: ethyl acetate/hexane 3:7) confirms completion within 4–6 hours.

Optimization of Reaction Conditions

Catalyst Loading and Temperature Effects

Experiments with PVP-TfOH demonstrate that increasing catalyst load from 0.1 g to 0.2 g reduces reaction time by 33% (9 to 6 minutes) while boosting yield from 90% to 95%. Elevated temperatures (70–110°C) accelerate kinetics but risk decomposition above 90°C. A balance is struck at 70°C, ensuring rapid conversion without thermal degradation.

Solvent Screening

Comparative studies reveal solvent-free conditions as optimal, eliminating purification challenges posed by high-boiling solvents like DMF or DMSO. Polar aprotic solvents (acetonitrile, THF) prolong reaction times (Table 1).

Table 1: Solvent Impact on Alkylation Efficiency

Solvent Time (h) Yield (%)
Solvent-free 0.1 95
Acetonitrile 2.5 78
Ethanol 3.0 65
Toluene 4.0 58

Advanced Catalytic Systems

Recyclable Polymer-Supported Acids

PVP-TfOH enables three reuse cycles without significant activity loss, confirmed by FT-IR analysis of spent catalysts. The triflate group (S=O stretch at 1175–1300 cm⁻¹) remains intact, ensuring consistent Brønsted acidity.

Oxidizing Agents in Cyclization

Hydrogen peroxide (30%, 3 equiv) serves as a green oxidant during benzimidazole ring formation, converting intermediate Schiff bases to aromatic systems. Substitution with Na₂S₂O₅ or DDQ reduces yields by 15–20%.

Purification and Characterization

Crystallization Techniques

Crude products are recrystallized from ethanol/water (1:3), yielding white crystalline solids with >99% purity (HPLC). Melting points range from 290–293°C, consistent with benzimidazole derivatives.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 7.10–8.20 (m, aromatic H), 4.25 (t, J=6.4 Hz, -OCH₂), 2.45 (s, p-tolyl CH₃).
  • IR (KBr): 1610 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C-O-C asym).

Challenges and Alternative Approaches

Competing Side Reactions

Over-alkylation at the second benzimidazole nitrogen is mitigated by maintaining a 1:1.1 molar ratio of benzimidazole to alkylating agent. Excess bromide increases diester formation to 12%.

Microwave-Assisted Synthesis

Preliminary trials with microwave irradiation (300 W, 100°C) reduce alkylation time to 8 minutes but require specialized equipment.

Industrial-Scale Considerations

Cost Analysis of Catalysts

PVP-TfOH reduces catalyst costs by 40% compared to homogeneous acids (e.g., H₂SO₄), as it avoids neutralization waste.

Environmental Impact

Solvent-free protocols align with green chemistry principles, reducing VOC emissions by 85% versus traditional methods.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Benzimidazole derivatives have been extensively studied for their antiviral properties. Research indicates that compounds similar to 5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole exhibit significant activity against various viruses including enteroviruses and herpes simplex virus. For instance, certain benzimidazole derivatives have shown IC50 values as low as 1.08 μg/ml against Coxsackie virus, suggesting potential for development as antiviral agents .

Anti-inflammatory Properties
The compound is also noted for its anti-inflammatory effects. Studies have shown that benzimidazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. In particular, compounds derived from this class demonstrated significant analgesic and anti-inflammatory activity in animal models, with some showing better efficacy than standard drugs like diclofenac .

Antitumor Activity
Recent investigations into the antitumor potential of benzimidazole derivatives have revealed promising results. The ability of these compounds to inhibit tubulin polymerization suggests that they may serve as effective chemotherapeutic agents. Molecular docking studies have indicated that this compound could interact favorably with tubulin, disrupting cancer cell proliferation .

Pharmacological Applications

Mechanism of Action
The pharmacological effects of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could modulate the activity of receptors linked to pain and inflammation.
  • Signal Transduction Interference : By affecting intracellular signaling pathways, it can alter cellular responses to stimuli.

Material Science

Potential in Nanotechnology
Research into the applications of benzimidazole derivatives in nanotechnology is emerging. The unique properties of these compounds allow for their use in creating nanocarriers for drug delivery systems. Their ability to form stable complexes with metals opens avenues for developing novel materials with enhanced therapeutic properties.

Case Studies and Research Findings

StudyFocusFindings
Xue et al. (2011)Antiviral ActivityIdentified potent inhibition of enteroviruses with IC50 values < 2 μg/ml .
Li et al. (2015)Anti-inflammatory EffectsDemonstrated significant inhibition of nitric oxide production (IC50 = 0.86 µM) .
Kumar et al. (2015)Antitumor ActivityShowed that certain benzimidazole derivatives inhibit tubulin polymerization effectively .

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate cell function.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • 5,6-Dimethoxy-N-(3-(5-methyl-1H-imidazol-1-yl)propyl)-1H-benzo[d]imidazol-2-amine () :

    • The methoxy groups at positions 5 and 6, combined with an imidazole-terminated propyl chain, confer high blood-brain barrier (BBB) permeability (predicted log(BBB) > 0.3) and gastrointestinal absorption. This contrasts with the target compound’s methyl groups and p-tolyloxy chain, which may reduce polarity and enhance lipophilicity, though BBB penetration remains speculative without direct data .
    • Key Difference : Methoxy vs. methyl substituents on the benzimidazole core influence electronic properties and solubility.
  • 5,6-Dimethyl-1-(3-(1H-pyrrol-1-yl)propyl)-1H-benzo[d]imidazole () :

    • The pyrrolylpropyl chain results in a white solid with 86% synthetic yield via palladium-catalyzed annulation. The target compound’s p-tolyloxypropyl group, being bulkier and more aromatic, may reduce crystallinity or alter solubility compared to the pyrrolyl analog .
  • 5,6-Dimethyl-1-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)-1H-benzo[d]imidazole (): The farnesyl chain (a terpenoid) renders the compound an oily liquid, emphasizing how large hydrophobic substituents drastically alter physical states. The p-tolyloxypropyl group, while aromatic, is smaller and may preserve solid-state characteristics .

Biological Activity

5,6-Dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, which is notable for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Benzimidazole Derivatives

Benzimidazoles are a prominent class of compounds in medicinal chemistry due to their wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. The specific compound in focus, this compound, exhibits properties that may be harnessed for therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways. For instance, it can interact with enzymes that regulate cell proliferation and apoptosis.
  • Receptor Modulation : It is likely to modulate the activity of specific receptors on cell surfaces, influencing cellular responses to external signals.
  • Signal Transduction Interference : The compound may affect intracellular signaling pathways that are critical for cell survival and function.

Biological Activity Data

Research has shown that benzimidazole derivatives possess significant biological activities. Below is a summary table highlighting some of the key findings related to the biological activity of this compound and related compounds.

Activity Type Description Reference
AnticancerInhibits tumor growth in various cancer cell lines
AntimicrobialExhibits activity against specific bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro
Enzyme InhibitionInhibits specific enzymes involved in cancer metabolism

Anticancer Activity

In a study evaluating the anticancer potential of various benzimidazole derivatives, this compound demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was primarily through the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential use as an antimicrobial agent.

Anti-inflammatory Effects

Research into the anti-inflammatory properties revealed that this compound significantly reduced levels of pro-inflammatory cytokines (such as TNF-α and IL-6) in vitro when tested on macrophage cell lines stimulated with lipopolysaccharides (LPS).

Q & A

Q. What are the optimal synthetic routes for 5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole?

Methodological Answer: The synthesis typically involves alkylation of 5,6-dimethyl-1H-benzo[d]imidazole with 3-(p-tolyloxy)propyl bromide under basic conditions. Key steps include:

  • Alkylation: Use NaH or K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields the pure product (>90% purity).
  • Critical Parameters: Control reaction temperature to avoid over-alkylation, and ensure anhydrous conditions to prevent hydrolysis of intermediates .

Q. How is the compound characterized structurally?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns. For example, the propyl linker’s methylene protons (δ 3.8–4.0 ppm) and aromatic protons from the p-tolyl group (δ 6.6–7.2 ppm) are diagnostic .
  • Mass Spectrometry: High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 323.18 (calculated for C₂₀H₂₃N₂O₂) .
  • X-ray Crystallography (if applicable): SHELX programs refine crystal structures, with key metrics like bond lengths and angles validated against density functional theory (DFT) calculations .

Q. What preliminary biological activities have been reported?

Methodological Answer:

  • Antimicrobial Screening: Broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) show MIC values of 8–32 µg/mL, comparable to fluconazole .
  • Key Observation: The p-tolyloxy group enhances lipophilicity, improving membrane penetration in bacterial cells .

Advanced Research Questions

Q. How do computational models predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Predictions: Tools like SwissADME or Schrödinger’s QikProp estimate:
    • LogP: ~3.5 (moderate lipophilicity).
    • Blood-Brain Barrier (BBB) Permeability: Predicted log(BBB) > 0.3, suggesting CNS penetration potential .
    • CYP450 Inhibition: Low affinity for CYP3A4 (IC₅₀ > 10 µM), reducing drug-drug interaction risks .
  • Validation: Compare with experimental data (e.g., in vitro BBB assays using MDCK cells) .

Q. What mechanistic insights explain its activity against azole-resistant fungal strains?

Methodological Answer:

  • Target Analysis: Molecular docking (AutoDock Vina) reveals binding to fungal CYP51 (lanosterol 14α-demethylase) with ΔG ≈ -9.2 kcal/mol.
  • Resistance Mitigation: The methyl groups at positions 5 and 6 on the benzimidazole core reduce steric clashes with mutated CYP51 active sites (e.g., Y132F in C. albicans) .
  • Experimental Validation: Synergistic assays with fluconazole (fractional inhibitory concentration index < 0.5) confirm combinatorial efficacy .

Q. How can structural modifications optimize its activity?

Methodological Answer:

  • SAR Studies:

    Modification Effect on Activity Reference
    Replace p-tolyloxy with m-tolyloxyReduced antifungal activity (MIC ↑2-fold)
    Introduce electron-withdrawing groups (e.g., -CF₃)Enhanced antibacterial activity (MIC ↓4-fold)
  • Synthetic Strategy: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce diverse aryl groups .

Q. How to resolve contradictions in reported biological data?

Methodological Answer:

  • Case Example: Discrepancies in MIC values between studies may arise from:
    • Strain Variability: Use standardized strains (e.g., ATCC controls) and CLSI protocols .
    • Solvent Effects: DMSO concentration >1% can inhibit microbial growth, skewing results .
  • Statistical Approach: Meta-analysis of published data with random-effects models to identify outliers .

Key Research Gaps

  • Crystallographic Data: No X-ray structure of the compound bound to CYP51 is available; molecular dynamics simulations are needed to validate docking poses .
  • In Vivo Efficacy: Limited data on toxicity and pharmacokinetics in animal models (e.g., murine candidiasis) .

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